Regiochemical Identity Dictates Synthetic Utility in Patent-Specified 5-HT5A Antagonist Intermediates
N-Isopropylpiperidin-4-amine (CAS 534595-53-4) is explicitly identified in patent WO 2005/042514 A2 as the requisite intermediate for preparing 6-substituted benzoazines that function as 5-HT5A receptor antagonists . The exocyclic N-isopropyl substitution at the 4-amino position is structurally essential for the subsequent synthetic transformation. The regioisomeric 1-isopropylpiperidin-4-amine (CAS 127285-08-9), bearing the isopropyl group on the endocyclic piperidine nitrogen, possesses fundamentally different nucleophilicity and steric accessibility at the 4-amino site, rendering it unsuitable for this specific reaction pathway .
| Evidence Dimension | Regiochemical specificity in patent-defined synthetic route |
|---|---|
| Target Compound Data | CAS 534595-53-4; exocyclic 4-amino N-isopropyl substitution; documented in WO 2005/042514 A2 for 6-substituted benzoazine synthesis |
| Comparator Or Baseline | CAS 127285-08-9 (1-Isopropylpiperidin-4-amine); endocyclic N-isopropyl substitution; not specified in the patent |
| Quantified Difference | Qualitative requirement: only exocyclic substitution pattern is synthetically viable for the claimed transformations |
| Conditions | Patent WO 2005/042514 A2, page 29-30 |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for reproducing patent-specified synthetic routes to 5-HT5A antagonist candidates.
